molecular formula C20H22N2O4 B2661450 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896365-24-5

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2661450
CAS No.: 896365-24-5
M. Wt: 354.406
InChI Key: ZYDNRLANQWTXAJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with the molecular formula C16H17NO3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-amine in the presence of a base such as triethylamine to yield the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Similar in structure but lacks the pyrrolidinone ring.

    N-(4-Methylphenyl)benzamide: Similar in structure but lacks the methoxy groups.

    3,4-Dimethoxy-N-methylbenzamide: Similar in structure but has a methyl group instead of the pyrrolidinone ring.

Uniqueness

3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-4-7-16(8-5-13)22-12-15(11-19(22)23)21-20(24)14-6-9-17(25-2)18(10-14)26-3/h4-10,15H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNRLANQWTXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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